molecular formula C11H12N2O B3050956 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol CAS No. 300573-47-1

2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol

Cat. No. B3050956
CAS RN: 300573-47-1
M. Wt: 188.23 g/mol
InChI Key: DVDUHUNOCIILFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol” is a type of pyrazole derivative. Pyrazoles are a family of five-membered nitrogen-containing heterocycles widely employed in organic synthesis . They can be found in natural products, like hormones, vitamins and alkaloids . They have been employed as cores of many molecular systems with important biological and pharmacological applications .


Synthesis Analysis

The synthesis of pyrazole derivatives has received great attention in recent years . For instance, the compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .


Molecular Structure Analysis

The structure of pyrazole derivatives was characterized by means of X-ray diffraction, UV–Vis, FTIR, 1H-NMR, 13C-NMR, and two-dimensional NMR experiments . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives involve hetero-cyclization of certain compounds. For example, the compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone .


Physical And Chemical Properties Analysis

The physical form of related compounds like “[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride” is solid . The SMILES string for this compound is NCCC1=C©NN=C1C.Cl.Cl .

Safety and Hazards

The compound “[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride” has been classified as Eye Irritant 2 and Skin Irritant 2 . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315 - H319 .

properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(8(2)13-12-7)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDUHUNOCIILFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368035
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300573-47-1
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Reactant of Route 3
Reactant of Route 3
2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Reactant of Route 4
Reactant of Route 4
2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Reactant of Route 5
2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol
Reactant of Route 6
2-(3,5-dimethyl-1H-pyrazol-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.